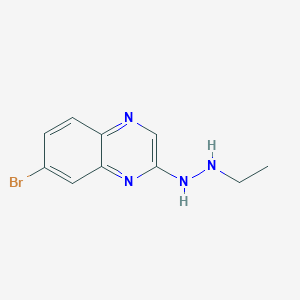
1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine is a chemical compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and chemical properties. The presence of a bromine atom at the 7th position and an ethylhydrazine group at the 2nd position of the quinoxaline ring makes this compound unique and of significant interest in various fields of scientific research.
準備方法
The synthesis of 1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 7-bromoquinoxaline with ethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require a catalyst to enhance the reaction rate and yield. The reaction conditions, including temperature and time, are optimized to achieve the desired product with high purity and yield .
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is designed to be cost-effective, environmentally friendly, and suitable for large-scale production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often emphasized to minimize the environmental impact .
化学反応の分析
1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the ethylhydrazine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the quinoxaline ring or the bromine atom, resulting in the formation of reduced derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in various substituted quinoxalines.
科学的研究の応用
1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive agent
Medicine: The compound’s biological activity makes it a candidate for the development of new therapeutic agents. It has been investigated for its potential to treat various diseases, including cancer, bacterial infections, and neurological disorders.
作用機序
The mechanism of action of 1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1-(7-Bromoquinoxalin-2-yl)-2-ethylhydrazine can be compared with other quinoxaline derivatives, such as:
- 1-(2-Bromoethyl)-1,4-dihydroquinoxaline-2,3-dione
- 4-Amino-N’-(3-chloroquinoxalin-2-yl)benzohydrazide
- N’-(3-Chloroquinoxalin-2-yl)isonicotinohydrazide
- 3-Mercaptoquinoxalin-2-yl carbamimidothioate
These compounds share a similar quinoxaline core but differ in their substituents and functional groupsThis compound stands out due to its unique combination of a bromine atom and an ethylhydrazine group, which imparts distinct chemical reactivity and biological activity .
特性
分子式 |
C10H11BrN4 |
|---|---|
分子量 |
267.13 g/mol |
IUPAC名 |
1-(7-bromoquinoxalin-2-yl)-2-ethylhydrazine |
InChI |
InChI=1S/C10H11BrN4/c1-2-13-15-10-6-12-8-4-3-7(11)5-9(8)14-10/h3-6,13H,2H2,1H3,(H,14,15) |
InChIキー |
TXALVMXGGRDUDN-UHFFFAOYSA-N |
正規SMILES |
CCNNC1=CN=C2C=CC(=CC2=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


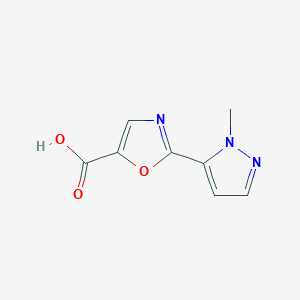
![3,6-Dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13873674.png)
![phenyl N-(6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate](/img/structure/B13873677.png)
![3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13873691.png)
![6-N-[2-(dimethylamino)ethyl]pyridine-2,6-diamine](/img/structure/B13873700.png)

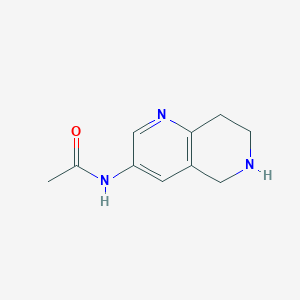
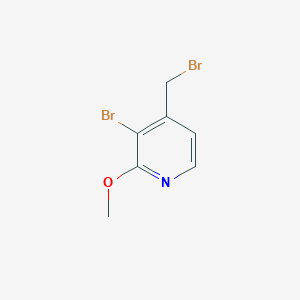
![1-[(Methyloxy)acetyl]-4-(5-nitro-2-pyridinyl)piperazine](/img/structure/B13873724.png)
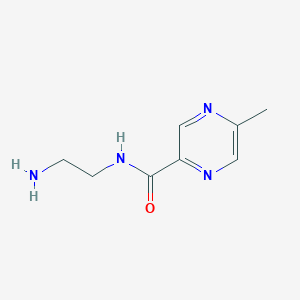
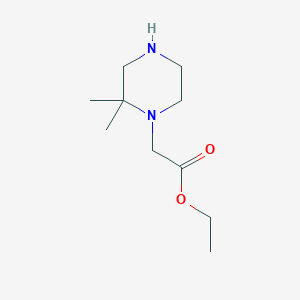
![Methyl 3-(2-methoxyquinolin-6-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B13873741.png)


